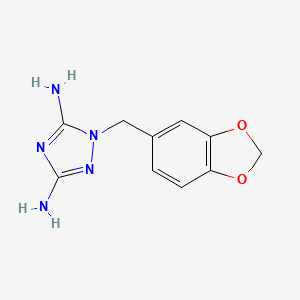

1-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-3,5-diamine

Description

Properties

CAS No. |

31127-29-4 |

|---|---|

Molecular Formula |

C10H11N5O2 |

Molecular Weight |

233.23 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C10H11N5O2/c11-9-13-10(12)15(14-9)4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H4,11,12,13,14) |

InChI Key |

OPUCBQUTEGJXRS-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=NC(=N3)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis from Hydrazine Hydrate, Dicyandiamide, and Nitric Acid

A robust and economically feasible method for synthesizing 3,5-diamino-1,2,4-triazole involves the reaction of hydrazine hydrate with dicyandiamide in the presence of nitric acid. This method is well-documented in Russian patent RU2152389C1 and offers a practical alternative to older, more complex procedures involving expensive reagents like silver nitrate.

- Reagents: Hydrazine hydrate, dicyandiamide, nitric acid (aqueous)

- Molar ratio: Hydrazine hydrate : Nitric acid : Dicyandiamide = 1 : 2 : 1

- Temperature: Initial mixing at 20–60 °C; stirring with dicyandiamide at 40–60 °C

- Purification: Recrystallization from water

Mechanistic insight: Hydrazine hydrate reacts with nitric acid to form hydrazine dinitrate, which then reacts with dicyandiamide to form the triazole ring system bearing amino groups at positions 3 and 5.

- Uses inexpensive and readily available starting materials

- Avoids hazardous solvents like methanol

- Provides good yields with controlled reaction conditions

- Temperature control is critical to prevent decomposition or incomplete reaction

- Concentration of nitric acid should be below 70% to avoid excessive heating and cost issues

Reaction Conditions and Yields

The following table summarizes experimental conditions and yields from the patent examples:

| Example | Hydrazine Hydrate (mol) | Nitric Acid (mol, 11.41 M) | Dicyandiamide (g) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 1 | 2 | 84 | 40–60 | 2 | High | 162–165 |

| 2 | 1 | 2 | 84 | 50 | Varies | High | 162–165 |

| 3 | 1 | 2 (varied concentration) | 84 | 45–50 | 1 | High | 162–165 |

Note: The product was confirmed by melting point comparison with known 3,5-diamino-1,2,4-triazole nitrate standards, showing no melting point depression, indicating purity.

Introduction of the 1,3-Benzodioxol-5-ylmethyl Group

The benzodioxole moiety is typically introduced via a substitution reaction involving the benzodioxole-5-ylmethyl halide or a similar electrophilic derivative reacting with the triazole amine.

- Prepare or procure 1,3-benzodioxole-5-ylmethyl halide (e.g., chloride or bromide)

- React with 3,5-diamino-1,2,4-triazole under nucleophilic substitution conditions

- Use appropriate solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Employ bases like potassium carbonate or triethylamine to facilitate substitution

- Control of temperature to avoid side reactions or decomposition

- Stoichiometric balance to favor mono-substitution at the triazole nitrogen

- Purification by recrystallization or chromatography to isolate the target compound

Due to the lack of direct literature detailing this exact substitution for this compound, this method is inferred from standard synthetic organic chemistry practices for similar heterocyclic substitutions.

Purification and Characterization

Purification typically involves:

- Recrystallization from water or suitable organic solvents

- Sublimation under reduced pressure (for related triazole compounds, as noted in the literature)

- Chromatographic techniques if required for higher purity

Characterization methods include:

- Melting point determination

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Infrared (IR) spectroscopy

- Mass spectrometry (MS)

- X-ray crystallography for polymorph identification (noted for related triazole derivatives)

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

Triazole derivatives, including 1-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-3,5-diamine, are used in scientific research for various therapeutic applications. These applications span a range of biological activities, making them valuable tools in drug discovery and pharmacological studies.

Medicinal Chemistry Applications

1H-1,2,4-Triazole derivatives are recognized for their potential pharmacological properties. The compound has been studied for various therapeutic applications.

Antimicrobial Activity: Triazole derivatives exhibit significant antimicrobial properties. Studies have highlighted the efficacy of several derivatives against both Gram-positive and Gram-negative bacteria, with promising minimal inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. Triazoles can inhibit cell wall synthesis and other vital processes in bacteria, contributing to their antimicrobial effectiveness.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 3a | 8 | 16 |

| 3b | 4 | 8 |

| 3c | 2 | 4 |

Antifungal Activity: 1H-1,2,4-triazole derivatives demonstrate potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus. For example, Compound 1a (R = Cl) exhibited an MIC of 0.25 µg/mL against A. fumigatus. The mechanism of action often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Anticancer Activity: Triazole derivatives have shown antiproliferative effects on various cancer cell lines. Research indicates that compounds with specific substituents on the triazole ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, potentially inducing apoptosis or cell cycle arrest.

Anti-inflammatory Activity: Triazole derivatives have demonstrated anti-inflammatory potential by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Certain derivatives significantly reduced TNF-α production by up to 60% at optimal concentrations.

Additional Information

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The 4-fluorophenyl substituent in compound 6b introduces electron-withdrawing effects, which may stabilize the molecule and alter binding interactions in biological systems .

- Complexity : Bemcentinib’s polycyclic structure highlights the role of bulky substituents in targeting specific kinases, a contrast to the simpler benzodioxolmethyl group .

Commercial and Industrial Relevance

- Cost and Availability : Guanazole is priced at $33.65/5g (98% purity), reflecting its role as a low-cost intermediate . In contrast, Bemcentinib’s intricate structure likely necessitates higher production costs.

- Regulatory Status : Bemcentinib has an INN designation by the WHO, indicating clinical development , whereas the target compound’s commercial status remains unspecified.

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a triazole ring substituted with a benzodioxole moiety. The triazole ring is a five-membered structure containing three nitrogen atoms and two carbon atoms, which is known for its reactivity and ability to form complex interactions with biological targets. The presence of the benzodioxole group enhances the compound's chemical properties, potentially improving its solubility and bioavailability compared to other triazoles .

Anticancer Activity

Research indicates that 1-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-3,5-diamine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

- Cell Lines Tested : PANC1 (pancreatic cancer) and MDA-MB-231 (breast cancer).

- IC50 Values : The compound showed IC50 values of 19 µM and 12 µM against these cell lines respectively .

The mechanism underlying this activity is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Further studies are necessary to elucidate the exact mechanisms involved.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit enzymes such as monoamine oxidase (MAO). In assays conducted to measure its inhibitory effects on MAO A and B isoforms:

- IC50 Values : The compound exhibited IC50 values greater than 100 µM against both isoforms, suggesting a lower potency compared to known inhibitors like tranylcypromine .

This aspect highlights the need for further structural modifications to enhance enzyme selectivity and potency.

Comparative Studies

To better understand the biological activity of 1-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-3,5-diamine, it is useful to compare it with structurally similar compounds. Below is a table summarizing some notable derivatives:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 5-(1,3-Benzodioxol-5-yl)-3-(2-ethylphenyl)-1H-1,2,4-triazole | Triazole derivative | Antifungal |

| 4-amino-5-(benzodioxolyl)-4H-[1,2]triazoles | Triazole derivative | Antimicrobial |

| 4-(benzodioxolyl)-3-amino-[1,2]triazoles | Triazole derivative | Anticancer |

These comparisons indicate that while there are structural similarities among these compounds, their biological activities can vary significantly based on specific substitutions on the triazole or benzodioxole rings .

The biological activity of 1-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-3,5-diamine is likely mediated through interactions with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Understanding these interactions is crucial for elucidating the pharmacokinetics and toxicity profiles of this compound.

Case Studies

Recent literature has documented various case studies highlighting the therapeutic potential of benzodioxole derivatives in cancer treatment. For instance:

- A study focused on benzodioxole-based thiosemicarbazone derivatives found promising anticancer activity against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The most effective compounds exhibited low toxicity in non-cancerous cells while inducing apoptosis in cancer cells .

These findings underscore the importance of further exploring the structure-activity relationship (SAR) of benzodioxole-containing compounds.

Q & A

Basic: What are the standard synthetic routes for 1-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-3,5-diamine, and how can reaction efficiency be optimized?

Methodological Answer:

A common synthetic approach involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid. The mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure and filtration . To optimize efficiency, computational reaction path search methods (e.g., quantum chemical calculations) can narrow optimal conditions, reducing trial-and-error experimentation . Key parameters to monitor include solvent polarity, temperature gradients, and stoichiometric ratios.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Preventive Measures: Use fume hoods, wear nitrile gloves, and avoid ignition sources due to potential flammability .

- Emergency Response: For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Storage: Store in dry, ventilated areas away from light, with temperature controls (<25°C) .

Advanced: How can computational modeling (e.g., DFT, AI) enhance the design and synthesis of derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties and reaction pathways, enabling rational design of derivatives with targeted bioactivity .

- AI-Driven Optimization: Machine learning models analyze experimental datasets to predict optimal reaction conditions (e.g., solvent systems, catalysts) and reduce resource consumption .

- Virtual Simulations: Tools like COMSOL Multiphysics simulate reaction kinetics and thermodynamics, guiding experimental workflows .

Advanced: What factorial design strategies are effective for optimizing reaction conditions and resolving data contradictions?

Methodological Answer:

- Full Factorial Design: Systematically vary parameters (e.g., temperature, molar ratios, catalysts) to identify interactions affecting yield .

- Response Surface Methodology (RSM): Models nonlinear relationships between variables to pinpoint optimal conditions .

- Contradiction Resolution: Cross-validate outliers using orthogonal analytical techniques (e.g., HPLC, NMR) and revisit theoretical assumptions (e.g., solvent effects) .

Advanced: How should researchers address discrepancies between theoretical predictions and experimental results?

Methodological Answer:

- Cross-Validation: Compare computational results (e.g., DFT-predicted binding affinities) with experimental data (e.g., docking studies) to identify systematic errors .

- Error Analysis: Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., instrument calibration) .

- Theoretical Refinement: Iteratively adjust models using Bayesian inference or sensitivity analysis .

Advanced: What advanced spectroscopic and computational methods characterize its solvatochromic behavior?

Methodological Answer:

- UV-Vis Spectroscopy: Measure absorption spectra in solvents of varying polarity to assess solvatochromic shifts .

- Time-Dependent DFT (TD-DFT): Simulate electronic transitions and correlate with experimental spectra to validate solvation effects .

- Molecular Dynamics (MD): Model solvent-solute interactions to explain polarity-dependent spectral shifts .

Advanced: Which separation technologies are most effective for purifying this compound from complex mixtures?

Methodological Answer:

- Membrane Separation: Use nanofiltration or reverse osmosis for scalable purification .

- Column Chromatography: Optimize stationary phases (e.g., C18 silica) and mobile phase gradients (e.g., acetonitrile/water) for high-resolution separation .

- Crystallization: Screen solvent-antisolvent systems to isolate high-purity crystals .

Advanced: How can AI-driven data management systems improve reproducibility and data integrity?

Methodological Answer:

- Automated Metadata Tagging: Use AI to catalog experimental parameters (e.g., temperature, pH) and raw data files .

- Blockchain for Audit Trails: Immutably record experimental steps to enhance traceability .

- Predictive Analytics: Identify data outliers or contamination risks in real-time using anomaly detection algorithms .

Advanced: What in silico strategies predict its biochemical interactions (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes .

- Pharmacophore Modeling: Identify critical functional groups (e.g., triazole core) for interaction with active sites .

- Free Energy Perturbation (FEP): Calculate binding free energies to rank derivative potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.